molecular formula C19H19ClFN5O3S2 B14980468 N-(2-chlorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2-chlorophenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B14980468
M. Wt: 484.0 g/mol
InChI Key: WLTCLNYQESYXAB-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: is a complex organic compound that features a combination of aromatic rings, triazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazole intermediate with a sulfonyl chloride derivative.

    Attachment of the Chlorophenyl and Fluorophenyl Groups: The aromatic groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by coupling the intermediate products under controlled conditions, often using a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Biological Research: The compound is used to study enzyme inhibition and protein interactions due to its complex structure.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. The triazole ring can interact with metal ions, potentially affecting metalloproteins or other metal-dependent processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared to other sulfonamide-triazole compounds, such as:

Uniqueness

The unique combination of the chlorophenyl and fluorophenyl groups, along with the triazole and sulfonamide functionalities, gives this compound distinct chemical and biological properties. These structural features contribute to its potential as a versatile agent in various research and industrial applications.

Properties

Molecular Formula

C19H19ClFN5O3S2

Molecular Weight

484.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H19ClFN5O3S2/c1-25-17(11-26(31(2,28)29)14-9-7-13(21)8-10-14)23-24-19(25)30-12-18(27)22-16-6-4-3-5-15(16)20/h3-10H,11-12H2,1-2H3,(H,22,27)

InChI Key

WLTCLNYQESYXAB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

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